CCT241736: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile as a Dual FLT3/Aurora Kinase Inhibitor
CCT241736: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile as a Dual FLT3/Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of acute myeloid leukemia (AML).[1][2] Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.[3] While initial FLT3 inhibitors showed promise, the emergence of resistance, often through secondary mutations in the tyrosine kinase domain (TKD), has limited their long-term efficacy.[2][4] CCT241736 was designed to address this challenge by simultaneously targeting both FLT3 and Aurora kinases, a strategy hypothesized to overcome resistance and enhance therapeutic efficacy.[3] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical development of CCT241736.
Discovery
CCT241736 was discovered and synthesized at the Institute of Cancer Research.[2] The discovery process was rooted in a structure-based drug design approach, starting from an imidazo[4,5-b]pyridine scaffold, a class of compounds known to interact with the hinge region of kinases.[5] Optimization of this series led to the identification of CCT241736 (also referred to as compound 27e in some publications) as a potent dual inhibitor of both FLT3 and Aurora kinases.[1][5] The rationale behind targeting both kinases stems from the observation that Aurora kinases are often overexpressed in leukemia and that their inhibition could offer a synergistic anti-tumor effect and a means to overcome resistance to single-agent FLT3 inhibitors.[5]
Experimental Workflow: From Concept to Preclinical Candidate
The discovery of CCT241736 followed a logical, multi-stage workflow typical of modern kinase inhibitor drug discovery programs. This involved initial screening, lead optimization, and extensive preclinical characterization.
Synthesis
While a detailed, step-by-step synthesis protocol for CCT241736 is not publicly available, the core structure is a substituted imidazo[4,5-b]pyridine. The synthesis of this class of compounds typically involves the construction of the bicyclic core followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The chemical name for CCT241736 is 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine.[1]
Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases
CCT241736 exerts its anti-leukemic effects by potently inhibiting both FLT3 and Aurora kinases.
FLT3 Inhibition
Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including STAT5, which promotes cell proliferation and survival.[2] CCT241736 binds to the ATP-binding pocket of FLT3, preventing its phosphorylation and subsequent activation of these pro-survival pathways.[1] A key feature of CCT241736 is its ability to inhibit not only wild-type FLT3 but also clinically relevant mutants, including those with TKD mutations (e.g., D835Y) that confer resistance to other FLT3 inhibitors.[2]
Aurora Kinase Inhibition
Aurora kinases (A and B) are serine/threonine kinases that play crucial roles in mitosis. Their inhibition by CCT241736 disrupts cell division, leading to apoptosis.[1] The dual inhibition of both FLT3 and Aurora kinases is believed to result in a more profound and durable anti-tumor response, particularly in AML cells that are dependent on both signaling pathways.[2]
Signaling Pathway
Quantitative Data
Biochemical Activity
| Target | Assay Type | Value (nM) | Reference |
| FLT3 | Kd | 6.2 | [1] |
| FLT3-ITD | Kd | 38 | [1] |
| Aurora-A | Kd | 7.5 | [1] |
| Aurora-B | Kd | 48 | [1] |
| FLT3 (D835Y) | Kd | 14 | [5] |
Cellular Activity
| Cell Line | Genotype | Assay Type | GI50 (µM) | Reference |
| MOLM-13 | FLT3-ITD | MTS Assay | 0.1 | [2] |
| MV4-11 | FLT3-ITD | MTS Assay | 0.29 | [2] |
| MOLM-13-RES | FLT3-ITD/D835Y | MTS Assay | 0.18 | [2] |
| KG-1a | FLT3 WT | MTS Assay | 1 | [2] |
In Vivo Efficacy
In a human tumor xenograft model using MV4-11 cells, oral administration of CCT241736 resulted in strong, dose-dependent inhibition of tumor growth.[1] Modulation of biomarkers, including phosphorylation of histone H3 and STAT5, consistent with dual FLT3 and Aurora kinase inhibition, was observed in vivo.[1]
Pharmacokinetic and Metabolic Profile
Pharmacokinetic studies in mice and rats demonstrated that CCT241736 has high oral bioavailability and low clearance.[2] In vitro metabolism studies identified CYP3A4 and CYP3A5 as the primary enzymes responsible for its biotransformation in humans.[1] The compound did not significantly inhibit major cytochrome P450 isoforms at concentrations up to 10 µM.[2]
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse, Rat | High | [2] |
| Clearance | Mouse, Rat | Low | [2] |
| Major Metabolizing Enzymes | Human | CYP3A4, CYP3A5 | [1] |
| CYP Inhibition (IC50) | Human | >10 µM | [2] |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of CCT241736 against FLT3 and its mutants was determined using a Z′-LYTE assay.[2] This assay measures kinase activity by quantifying the phosphorylation of a fluorescently labeled peptide substrate. The concentration of ATP used in these assays was equal to its apparent Km.[2]
Cell Proliferation Assays
The anti-proliferative activity of CCT241736 was assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[2] AML cell lines were seeded in 96-well plates and treated with varying concentrations of CCT241736 for 72 hours.[2] Cell viability was then determined by measuring the absorbance at 490 nm after the addition of the MTS reagent.[2]
Conclusion
CCT241736 is a potent and orally bioavailable dual inhibitor of FLT3 and Aurora kinases with a promising preclinical profile for the treatment of AML. Its ability to overcome resistance mediated by secondary FLT3 TKD mutations represents a significant advantage over earlier generation FLT3 inhibitors. The dual mechanism of action, targeting both a key driver of leukemogenesis and essential cell cycle regulators, provides a strong rationale for its continued clinical development. The data presented in this whitepaper supports CCT241736 as a bona fide clinical drug candidate for FLT3-ITD and TKD AML patients, including those who have developed resistance to current therapies.[2][4]
References
- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
